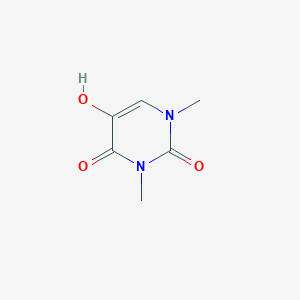

1,3-Dimethyl-5-hydroxyuracil

Vue d'ensemble

Description

1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a nucleic acid base. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a hydroxyl group at position 5 on the uracil ring. It is a white crystalline powder that is soluble in water and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-hydroxyuracil can be synthesized through several methods. One common method involves the condensation of cyanoacetic acid with dimethylurea in the presence of acetic anhydride, followed by cyclization of the resulting dimethylcyanoacetylurea in an alkaline medium. The final step involves the nitrosation of 1,3-dimethyl-4-aminouracil with sodium nitrite in an acidic medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalytic reduction processes using palladium/charcoal catalysts are also employed to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Alkylation at the 5-Hydroxy Group

The 5-hydroxy group undergoes nucleophilic substitution reactions under basic conditions. A key application is its conversion to propargyl ether derivatives for further functionalization:

Reaction Conditions

-

Reactants : 1,3-Dimethyl-5-hydroxyuracil, propargyl bromide

-

Base : K₂CO₃

-

Solvent : Refluxing acetone

-

Time : 12 hours

-

Yield : Up to 86%1.

Mechanism :

The reaction proceeds via deprotonation of the hydroxyl group by K₂CO₃, followed by nucleophilic attack on propargyl bromide to form the propargyl ether derivative. This intermediate is critical for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The propargyl ether derivative participates in Sonogashira coupling with aryl halides to generate alkynylated uracil derivatives:

General Procedure

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol %)

-

Co-catalyst : CuI (10 mol %)

-

Solvent : DMF with triethylamine

-

Temperature : Room temperature

-

Substrates : Aryl iodides (e.g., phenyl, o-tolyl, cyclopropyl derivatives)1.

| Product Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| Phenyl | 85 | 153–155 |

| o-Tolyl | 80 | 97–101 |

| Cyclopropyl | 65 | 157–159 |

Key Insight : Steric and electronic effects of substituents influence reaction efficiency. Bulky groups (e.g., o-tolyl) slightly reduce yields compared to phenyl groups1.

Base-Promoted Radical Reactions

The 5-hydroxy group reacts with peroxyl radicals under basic conditions, leading to oxidative transformations:

Experimental Findings

-

Conditions : Weak bases (e.g., pyridine) in aqueous or organic media.

-

Mechanism : The hydroxyl group donates a hydrogen atom to peroxyl radicals, forming resonance-stabilized uracil-derived radicals2.

-

Products : Dimers or oxidized species, depending on radical concentration and reaction time.

Example Reaction :

2.

Methylation

The hydroxyl group can be methylated using methyl iodide or dimethyl sulfate under basic conditions, though steric hindrance from the 1,3-dimethyl groups reduces reactivity2.

Oxidation

Controlled oxidation with mild agents (e.g., H₂O₂) yields 5-keto derivatives, though overoxidation may lead to ring-opened products2.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

DMHU has been studied for its antiviral activity, particularly against viruses such as HIV. Research indicates that modifications of uracil derivatives can enhance their efficacy as antiviral agents. For instance, structure-activity relationship studies have shown that certain pyrimidine nucleosides exhibit significant antiviral properties, making them potential candidates for therapeutic development against viral infections .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies suggest that DMHU derivatives can inhibit the proliferation of cancer cells. The mechanism involves the modulation of cellular pathways that control cell growth and apoptosis. For example, some derivatives have shown promising results in inducing apoptosis in lung cancer cell lines .

Enzyme Inhibition

DMHU acts as an inhibitor of various enzymes, including those involved in nucleotide synthesis and metabolism. This inhibition can lead to altered cellular functions, which may be beneficial in treating diseases characterized by dysregulated metabolism, such as cancer and viral infections .

Biochemical Applications

Nucleoside Analog

As a nucleoside analog, DMHU can be incorporated into RNA and DNA during replication. This incorporation can lead to mutations or disruptions in normal cellular processes, making it a valuable tool for studying nucleic acid metabolism and function .

Research on Oxidative Stress

DMHU has been utilized in studies examining oxidative stress and its effects on cellular components. It serves as a model compound for understanding how modified nucleobases respond to oxidative damage, which is crucial for developing strategies to mitigate oxidative stress in various diseases .

Materials Science

Chemosensors Development

The luminescent properties of DMHU derivatives have been exploited in the development of chemosensors. These sensors can detect specific ions or molecules in biological systems, providing a non-invasive method for monitoring physiological changes .

Polymer Science

DMHU has potential applications in polymer science, particularly in creating biocompatible materials for medical devices. Its chemical structure allows for modifications that enhance the mechanical and thermal properties of polymers while maintaining biocompatibility .

Case Studies

Mécanisme D'action

The mechanism of action of 1,3-dimethyl-5-hydroxyuracil involves its incorporation into DNA, where it can act as a biomarker of oxidative damage. The hydroxyl group at position 5 is particularly reactive and can form adducts with various cellular components, leading to DNA strand breaks and mutations. This compound is also involved in base-pair switching in DNA, which can affect the stability and function of the DNA molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hydroxyuracil: A derivative of uracil with a hydroxyl group at position 5, similar to 1,3-dimethyl-5-hydroxyuracil but without the methyl groups.

Barbituric Acid:

Uniqueness

This compound is unique due to the presence of both methyl groups and the hydroxyl group, which confer distinct chemical properties and reactivity.

Activité Biologique

1,3-Dimethyl-5-hydroxyuracil (DMHU) is a pyrimidine derivative with significant biological activity due to its structural modifications compared to uracil. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula and features two methyl groups at the 1 and 3 positions and a hydroxyl group at the 5 position of the uracil ring. This unique structure enhances its reactivity and biological properties compared to its parent compound, uracil.

Biological Activities

Research indicates that DMHU exhibits several notable biological activities:

- Antiviral Properties : DMHU has been studied for its antiviral potential, particularly in the context of RNA viruses. Its structural similarity to uracil allows it to interfere with viral RNA synthesis, potentially inhibiting viral replication .

- Antioxidant Activity : Studies have shown that DMHU possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Potential Mechanisms of Action : Although a defined mechanism of action for DMHU is not fully established, its structural characteristics suggest interactions with biological systems that utilize uracil, such as RNA synthesis and degradation pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dimethyluracil | Methyl groups at positions 1 and 3 | Lacks hydroxyl group; less reactive |

| 5-Fluorouracil | Fluorine atom at position 5 | Anticancer agent; different mechanism |

| 1-Methyluracil | Methyl group at position 1 | Less substituted; lower biological activity |

| Uracil | No methyl or hydroxyl substitutions | Base of RNA; less complex structure |

The presence of both methyl and hydroxyl groups in DMHU contributes to its enhanced reactivity and biological properties compared to these similar compounds.

Case Studies

Study on Antiviral Activity : A study investigated the effects of DMHU on specific RNA viruses. The results indicated that DMHU significantly inhibited viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

Antioxidant Capacity Assessment : Another study evaluated the antioxidant capacity of DMHU using various assays. The findings demonstrated that DMHU effectively reduced levels of oxidative stress markers in cell cultures treated with oxidative agents.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Chemical Synthesis : Utilizing established organic synthesis techniques to introduce hydroxyl and methyl groups onto the uracil ring.

- Biocatalytic Methods : Employing enzymes or whole-cell systems to facilitate selective hydroxylation reactions .

Applications

Given its biological activities, DMHU has potential applications in several areas:

- Pharmaceutical Development : As a lead compound for developing antiviral drugs.

- Nutraceuticals : Due to its antioxidant properties, it may be explored as a dietary supplement for health benefits.

- Research Tool : Its unique structure allows it to serve as a reference standard in biochemical studies.

Propriétés

IUPAC Name |

5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAQZUMPJSCOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313067 | |

| Record name | 1,3-dimethyl-5-hydroxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20406-86-4 | |

| Record name | NSC266141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-5-hydroxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.